N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
The structure features:
- Core: A 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine ring system, providing a planar heterocyclic framework for target binding.
- Substituents:
- A 3,4-dimethoxyphenyl group attached via an acetamide linkage, contributing electron-donating methoxy groups that may enhance solubility and modulate receptor interactions.
- A sulfanyl (-S-) group at position 4 of the core, which can influence redox properties and hydrogen bonding.
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-14-8-7-12(9-15(14)26-2)23-17(24)10-27-19-18-13-5-3-4-6-16(13)28-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24) |
InChI Key |
QFKAXAMCLGPXMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula: C23H27N3O3S2
- Molecular Weight: 457.60878 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dimethoxyphenyl group is known to enhance lipophilicity and may influence receptor binding affinity. The thieno[2,3-d]pyrimidine moiety contributes to its potential as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is often assessed using various in vitro methods, such as the DPPH radical scavenging assay. For instance, studies have shown that related thiazolidine derivatives possess notable antioxidant capabilities .
Anti-inflammatory Effects
Compounds derived from benzothieno-pyrimidine structures have been reported to exhibit anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB and MAPK signaling .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It is hypothesized that it could induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell proliferation through cell cycle arrest mechanisms .
Case Studies
Scientific Research Applications
Enzyme Inhibition
The compound may function as an enzyme inhibitor. For example, related compounds have been studied for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase . These enzymes are critical in managing conditions such as Type 2 diabetes and Alzheimer's disease. The potential for N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide to act similarly warrants detailed exploration.
Anti-inflammatory Effects
Preliminary in silico studies indicate that related compounds may serve as inhibitors for 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests that N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide could be evaluated for anti-inflammatory applications.
Case Study 1: Anticancer Activity
A study focusing on the synthesis of sulfonamide derivatives reported promising anticancer activity against various cancer cell lines. The mechanism involved the disruption of cellular signaling pathways leading to apoptosis . This indicates a potential pathway for N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide to be developed as an anticancer agent.
Case Study 2: Enzyme Inhibition
In another investigation into sulfonamide derivatives designed as enzyme inhibitors for α-glucosidase and acetylcholinesterase, compounds were synthesized and screened for their inhibitory activities. Results indicated significant inhibition rates that could translate into therapeutic benefits for diabetes and neurodegenerative diseases . This suggests that similar evaluations could be beneficial for N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzothieno[2,3-d]pyrimidine Derivatives
Key Observations
Substituent Effects on Solubility and Binding: Methoxy groups (target compound) enhance hydrophilicity compared to methyl or ethyl groups in analogs .
Core Modifications :
- The 4-ethoxyphenyl group in analogs (e.g., 477330-62-4) introduces steric bulk compared to the unsubstituted tetrahydro core of the target compound, possibly affecting target binding .
- Hexahydro cores (e.g., STOCK3S-38927) may confer conformational flexibility versus the rigid tetrahydro core of the target compound .
Electronic Effects :
- Electron-donating methoxy groups (target compound) vs. electron-withdrawing chloro groups (477313-42-1) alter electronic density, influencing interactions with charged or polar receptor residues .
Hypothetical Pharmacological Implications
- Target Selectivity : The 3,4-dimethoxyphenyl group may favor interactions with kinases or GPCRs that recognize polar aromatic motifs.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing derivatives of tetrahydrobenzothienopyrimidine sulfanyl acetamides?
- Methodology : The compound’s core structure can be synthesized via nucleophilic substitution reactions. For example, 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a common precursor. Reacting this with thiol-containing reagents (e.g., mercaptoacetamide derivatives) under basic conditions (e.g., NaOH in THF) yields sulfanyl-linked analogs. Metalation reagents like aluminum amalgam are critical for reducing intermediates to stabilize reactive sites . Structural analogs (e.g., cyclohepta-thienopyrimidines) highlight the versatility of this approach, where cyclization and substitution steps are optimized using temperature-controlled reflux .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodology : X-ray crystallography (XRD) is definitive for resolving complex heterocyclic systems. For instance, XRD confirmed the sulfanyl-acetamide linkage in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, revealing dihedral angles and hydrogen-bonding patterns critical for stability . Complementary techniques include:
- 2D NMR (e.g., HSQC, HMBC) to map - correlations in the thienopyrimidine ring.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns, especially for intermediates with methoxy or sulfanyl groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound under conflicting literature protocols?
- Methodology : Reaction path search algorithms (e.g., quantum chemical calculations) can resolve contradictions in synthetic routes. For example, ICReDD’s approach combines quantum mechanics (QM) with information science to predict optimal conditions (e.g., solvent polarity, temperature) for nucleophilic substitutions. This reduces trial-and-error experimentation by 30–50%, as demonstrated in thienopyrimidine functionalization studies . Tools like Gaussian or ORCA can model transition states for sulfanyl group incorporation, prioritizing pathways with lower activation energy .
Q. What strategies address solubility challenges during in vitro assays for this hydrophobic compound?
- Methodology : Use statistical Design of Experiments (DoE) to optimize solubilization. For example:
- Factorial design : Vary co-solvents (DMSO, cyclodextrins) and surfactants (Tween-80) at different pH levels.
- Response surface methodology (RSM) : Model interactions between variables to identify conditions achieving >90% solubility without precipitation. This approach, validated in similar benzothienopyrimidines, minimizes resource waste .
Q. How should researchers handle discrepancies in biological activity data across structurally similar analogs?
- Methodology :
- Spectral validation : Re-examine purity (HPLC ≥95%) and stereochemistry (e.g., chiral HPLC or XRD) of conflicting analogs. Impurities >5% can skew IC values in enzymatic assays .
- Replicate key assays under standardized conditions (e.g., ATP concentration in kinase assays) to isolate structure-activity relationships (SAR). For example, substituents on the 3,4-dimethoxyphenyl group may alter binding entropy in kinase targets, requiring isothermal titration calorimetry (ITC) for validation .
Q. What advanced techniques predict the compound’s interaction with biological targets (e.g., kinases or antimicrobial targets)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model the acetamide’s sulfanyl group in ATP-binding pockets. For instance, docking studies of 4-methylthienopyrimidines revealed hydrogen bonds with kinase hinge regions (e.g., EGFR-TK), guiding SAR for selectivity .
- MD simulations : Run 100-ns trajectories to assess binding stability, focusing on hydrophobic interactions between the tetrahydrobenzothieno ring and target residues. Tools like GROMACS or AMBER can quantify free energy changes (MM-PBSA) to rank analogs .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the antimicrobial efficacy of sulfanyl acetamide derivatives?
- Methodology :
- Standardize assay protocols : Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and growth media (e.g., Mueller-Hinton agar) to minimize variability .
- Cross-validate with gene expression profiling : Use RNA-seq to identify off-target effects (e.g., efflux pump upregulation) that may explain discrepancies in MIC values between Gram-positive and Gram-negative bacteria .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
